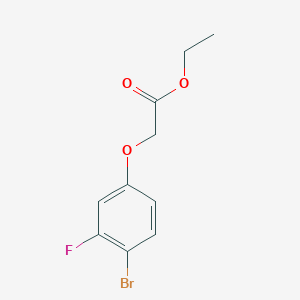

Ethyl 2-(4-bromo-3-fluorophenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromo-3-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDPIYYMRGZHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis via Phenolate Intermediate

Williamson ether synthesis offers a robust pathway by reacting 4-bromo-3-fluorophenol with ethyl bromoacetate. The phenol is deprotonated using a strong base (e.g., K<sub>2</sub>CO<sub>3</sub> or NaOH), forming a phenolate ion that nucleophilically attacks the α-carbon of ethyl bromoacetate .

Procedure :

-

Deprotonation : 4-Bromo-3-fluorophenol (1 eq) is stirred with K<sub>2</sub>CO<sub>3</sub> (2 eq) in anhydrous DMF at 80°C for 1 hour.

-

Alkylation : Ethyl bromoacetate (1.1 eq) is added dropwise, and the mixture is heated at 100°C for 6–8 hours.

-

Work-up : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Optimization Insights :

-

Base Selection : Potassium carbonate outperforms NaOH due to milder conditions and reduced hydrolysis risk .

-

Solvent : Polar aprotic solvents (DMF, NMP) enhance phenolate reactivity .

Hydrolysis-Esterification Tandem Approach

A two-step strategy involves hydrolysis of a nitrile precursor followed by esterification. For example, (4-bromo-3-fluorophenyl)acetonitrile is hydrolyzed to the corresponding acetic acid, which is then esterified .

Step 1: Nitrile Hydrolysis

-

Reagents : HCl (conc.), ethanol, reflux (15 hours).

-

Mechanism : Acid-catalyzed hydration converts the nitrile to a carboxylic acid.

Step 2: Esterification

-

The acetic acid derivative is reacted with ethanol under standard esterification conditions (H<sub>2</sub>SO<sub>4</sub>, reflux).

-

Overall Yield : 60–65% (combined steps).

Bromination of Fluorophenylacetate Derivatives

Late-stage bromination introduces the bromine substituent to a fluorophenylacetate precursor. N-Bromosuccinimide (NBS) in carbon tetrachloride, catalyzed by AIBN, selectively brominates the para position .

Procedure :

-

Substrate : Ethyl 2-(3-fluorophenyl)acetate (1 eq).

-

Reagents : NBS (1 eq), AIBN (0.15 eq), CCl<sub>4</sub>.

-

Conditions : 90°C, 9 hours under nitrogen.

Regioselectivity : The reaction favors para-bromination due to the electron-withdrawing fluorine’s directing effect.

Microwave-Assisted Coupling Reactions

Recent advances utilize microwave irradiation to accelerate coupling steps. A patent-derived method couples 4-bromo-2-fluorophenol with ethyl glyoxylate using Pd catalysis .

Protocol :

-

Catalyst : PdCl<sub>2</sub>(dppf)-CH<sub>2</sub>Cl<sub>2</sub> (5 mol%).

-

Base : K<sub>2</sub>CO<sub>3</sub> (2 eq).

-

Solvent : 1,4-Dioxane/water (3:1).

-

Conditions : Microwave, 110°C, 25 minutes.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification | H<sub>2</sub>SO<sub>4</sub>, EtOH | Reflux | 85–90 | Simple, high yield | Requires anhydrous conditions |

| Williamson Synthesis | K<sub>2</sub>CO<sub>3</sub>, ethyl bromoacetate | 100°C, DMF | 70–82 | Regioselective, scalable | Solvent toxicity (DMF) |

| Hydrolysis-Esterification | HCl, H<sub>2</sub>SO<sub>4</sub> | Reflux, multi-step | 60–65 | Utilizes stable nitrile precursors | Lower overall yield |

| Bromination | NBS, AIBN | 90°C, CCl<sub>4</sub> | 96 | High selectivity, late-stage modif. | Hazardous solvent (CCl<sub>4</sub>) |

| Microwave Coupling | Pd catalyst, K<sub>2</sub>CO<sub>3</sub> | Microwave, 110°C | 75–80 | Rapid, efficient | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-3-fluorophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted phenoxyacetates.

Oxidation: Quinones or other oxidized phenoxy derivatives.

Reduction: Alcohol derivatives of the ester group.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-bromo-3-fluorophenoxy)acetate has been investigated for its potential therapeutic properties. The presence of bromine and fluorine atoms can enhance the biological activity of pharmaceuticals by influencing their interaction with biological targets.

Case Studies

- Anti-inflammatory Activity : Research has shown that derivatives of this compound exhibit significant anti-inflammatory effects in vitro. The mechanism involves inhibition of pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent .

- Anticancer Properties : A study reported that modifications of this compound led to the synthesis of new analogs with enhanced anticancer activity against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that specific substitutions on the aromatic ring could increase potency .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to create a wide range of derivatives.

Synthetic Pathways

- Synthesis of Bioactive Compounds : this compound can be used as a building block in the synthesis of bioactive compounds, including those with antimicrobial and antifungal properties. For instance, it can be reacted with amines or thiols to yield new derivatives with potential pharmacological applications .

- Reagent in Coupling Reactions : This compound is also utilized in coupling reactions, such as Suzuki or Heck reactions, where it acts as an electrophile. The bromine atom facilitates nucleophilic attack, leading to the formation of biaryl compounds that are significant in drug discovery .

Biochemical Applications

The biochemical interactions of this compound have been studied extensively, particularly its effects on enzyme activity and cellular processes.

Enzyme Interaction Studies

- Cytochrome P450 Enzyme Modulation : this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting the metabolism of co-administered drugs.

- Cell Signaling Pathways : In cellular models, this compound has been reported to modulate signaling pathways involved in apoptosis and oxidative stress response, indicating its potential role in cancer therapy and neuroprotection .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Significant reduction in pro-inflammatory cytokines |

| Anticancer compounds | Enhanced activity against various cancer cell lines | |

| Organic Synthesis | Intermediate for bioactive compounds | Effective building block for diverse derivatives |

| Reagent in coupling reactions | Facilitates formation of biaryl compounds | |

| Biochemical Applications | Enzyme modulation | Interaction with cytochrome P450 enzymes |

| Cell signaling modulation | Influences apoptosis and oxidative stress response |

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-3-fluorophenoxy)acetate involves its interaction with specific molecular targets. The bromine and fluorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The ester group allows for potential hydrolysis, releasing active metabolites that can exert biological effects .

Comparison with Similar Compounds

Substituted Phenoxyacetate Esters

The following table compares ethyl 2-(4-bromo-3-fluorophenoxy)acetate with structurally analogous compounds, focusing on substituent effects and physicochemical properties:

Key Observations :

- Halogen Effects : Bromine at the para-position (4-Br) increases molecular weight and steric bulk compared to chlorine . Fluorine at the meta-position (3-F) enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution .

- Ester Group Variation : Methyl esters (e.g., ) exhibit faster hydrolysis rates than ethyl esters due to reduced steric hindrance.

- Functional Group Additions : Hydroxyl groups (e.g., ) introduce hydrogen-bonding capacity, affecting solubility and crystal packing.

Crystallographic and Intermolecular Interactions

- Crystal Packing: Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate forms π-π interactions (center-to-center distance: 3.814 Å) and C–H⋯O hydrogen bonds . Similar interactions are anticipated for this compound, though fluorine’s electronegativity may alter bond angles.

- Hirshfeld Analysis : For ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, H⋯H (48.4%), C⋯H (21.5%), and O⋯H (18.7%) interactions dominate . Fluorine’s van der Waals radius may reduce H⋯H contributions in the target compound.

Biological Activity

Ethyl 2-(4-bromo-3-fluorophenoxy)acetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential pharmacological applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 261.09 g/mol. The presence of bromine and fluorine substituents on the aromatic ring enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can modulate the compound's binding affinity, influencing neurotransmitter systems and enzyme activities. This interaction is essential for its potential therapeutic effects, particularly in enzyme inhibition and receptor binding assays.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit varying degrees of antimicrobial properties. The introduction of halogens like bromine and fluorine can enhance interactions with microbial targets, potentially increasing efficacy against resistant strains .

- Enzyme Inhibition : The compound has been explored for its capacity to act as an enzyme inhibitor, which could lead to therapeutic applications in treating diseases where enzyme dysregulation is a factor .

- Neuropharmacological Effects : Due to its structural similarity to biologically active molecules, it may influence neurotransmitter systems, making it a candidate for further pharmacological exploration.

Comparative Studies

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(4-bromo-2-fluorophenyl)acetate | Bromo and fluorine substituents | Different substitution pattern affecting reactivity |

| Ethyl 2-(3-bromo-4-fluorophenyl)acetate | Similar halogenated aromatic structure | Variation in position of substituents |

| Ethyl 2-(4-chloro-3-fluorophenyl)acetate | Chlorine instead of bromine | Potentially different biological activities |

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological interactions compared to these analogs.

Case Studies

- Enzyme Binding Assays : In a study examining the binding affinity of various halogenated phenoxyacetates to cytochrome P450 enzymes, this compound demonstrated significant inhibitory effects, suggesting potential applications in drug metabolism modulation .

- Larvicidal Activity : Research into the larvicidal properties against Anopheles arabiensis indicated that compounds similar to this compound showed promising results, with specific substitutions enhancing efficacy. This positions the compound as a candidate for further investigation in vector control strategies .

Q & A

Q. What spectroscopic techniques are suitable for tracking reaction intermediates?

- FTIR : Monitor carbonyl (C=O, ~1740 cm⁻¹) and ether (C–O–C, ~1250 cm⁻¹) stretches during synthesis .

- GC-MS : For volatile intermediates, use DB-5MS columns and electron ionization .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or degradation pathways of this compound?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to assess electrophilic sites (e.g., bromine substitution susceptibility) .

- MD Simulations : Model solvation effects in water/DMSO to predict hydrolysis rates .

- Validation : Correlate with experimental kinetic data (e.g., Arrhenius plots for thermal decomposition).

Q. What strategies resolve contradictory data in crystallographic studies of related esters?

- Case Example : If XRD data for a derivative (e.g., Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate) shows disorder, use SHELX-TWIN refinement or higher-resolution datasets (synchrotron radiation) .

- Troubleshooting : Check for twinning (Hooft parameter > 0.5) or solvent masking electron density .

Q. How can regioselective functionalization of the bromo-fluorophenyl core be achieved?

- Methodology :

- Suzuki Coupling : Replace bromine with aryl boronic acids using Pd(PPh₃)₄ catalyst. Optimize solvent (toluene:EtOH) and base (Cs₂CO₃) .

- Halogen Exchange : Use CuI/L-proline to substitute fluorine under Ullmann conditions .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

- Scenario : If di-ester formation occurs, investigate:

Q. How can researchers validate its role in modulating enzymatic targets (e.g., esterases)?

- Assay Design :

- Fluorimetric Assays : Use 4-nitrophenyl acetate as a substrate; monitor inhibition via UV-Vis (λ = 405 nm) .

- Docking Studies : AutoDock Vina to predict binding poses in esterase active sites (PDB: 1TQH) .

- Data Analysis : Calculate IC₅₀ and Ki values using nonlinear regression (GraphPad Prism).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.